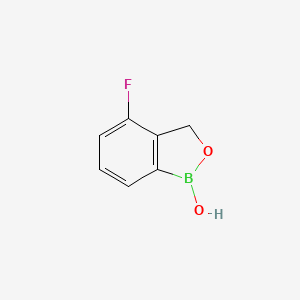

2,1-Benzoxaborole, 4-fluoro-1,3-dihydro-1-hydroxy-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

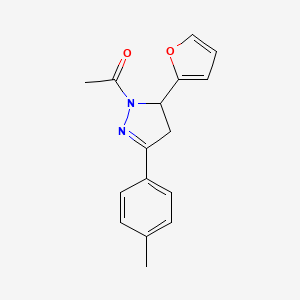

2,1-Benzoxaborole, 4-fluoro-1,3-dihydro-1-hydroxy-, also known as AN2690, is a boron-containing small molecule . It is a type of benzoxaborole, a versatile scaffold that plays important roles in organic synthesis, molecular recognition, and supramolecular chemistry . Benzoxaboroles are privileged structures in medicinal chemistry due to their desirable physicochemical and drug-like properties . They have been widely applied as antifungal, antibacterial, antiviral, anti-parasite, and anti-inflammatory agents .

Synthesis Analysis

The synthesis of benzoxaboroles involves various methods and applications in medicinal chemistry . A structure-activity relationship investigation led to the discovery of 5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690) for the potential treatment of onychomycosis, a fungal infection of the toe and fingernails .Molecular Structure Analysis

Benzoxaborole, as a versatile scaffold, plays important roles in organic synthesis, molecular recognition, and supramolecular chemistry . It is a privileged structure in medicinal chemistry due to its desirable physicochemical and drug-like properties .Chemical Reactions Analysis

Benzoxaboroles have shown potent activity against various pathogens. A series of 6-hetaryloxy benzoxaborole compounds was designed and synthesized for a structure-activity relationship (SAR) investigation . This SAR study discovered highly potent 6-(2-(alkoxycarbonyl)pyrazinyl-5-oxy)-1,3-dihydro-1-hydroxy-2,1-benzoxaboroles with IC50s = 0.2-22 nM against cultured Plasmodium falciparum W2 and 3D7 strains .Physical And Chemical Properties Analysis

Benzoxaborole is a versatile scaffold in medicinal chemistry due to its desirable physicochemical and drug-like properties . It has been widely applied as antifungal, antibacterial, antiviral, anti-parasite, and anti-inflammatory agents .Scientific Research Applications

Organic Synthesis

Benzoxaborole, including “2,1-Benzoxaborole, 4-fluoro-1,3-dihydro-1-hydroxy-”, plays important roles in organic synthesis . It serves as a versatile scaffold in the creation of complex organic molecules .

Molecular Recognition

Benzoxaborole is also used in molecular recognition . Its unique structure allows it to interact with other molecules in specific ways, making it useful in the study of molecular interactions and the development of new materials .

Supramolecular Chemistry

In the field of supramolecular chemistry, benzoxaborole is used due to its ability to form stable complexes with other molecules . This makes it valuable in the design and synthesis of new supramolecular structures .

Medicinal Chemistry

Benzoxaborole is a privileged structure in medicinal chemistry due to its desirable physicochemical and drug-like properties . It has been widely applied in the development of new drugs .

Antifungal Applications

One of the most notable applications of “2,1-Benzoxaborole, 4-fluoro-1,3-dihydro-1-hydroxy-” is as an antifungal agent . A boron-containing small molecule, 5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690), is currently in clinical trials for the topical treatment of onychomycosis, a fungal infection of the toe and fingernails .

Antibacterial Applications

Benzoxaboroles have also been applied as antibacterial agents . Their unique structure allows them to interfere with bacterial processes, making them effective in combating bacterial infections .

Antiviral Applications

In addition to their antibacterial properties, benzoxaboroles have been used as antiviral agents . They have shown promise in the treatment of various viral infections .

Anti-parasite and Anti-inflammatory Applications

Benzoxaboroles have been widely applied as anti-parasite and anti-inflammatory agents . Their unique properties make them effective in the treatment of parasitic infections and inflammatory conditions .

Mechanism of Action

The broad-spectrum antifungal 5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690) inhibits yeast cytoplasmic leucyl-tRNA synthetase by forming a stable tRNA (Leu)-AN2690 adduct in the editing site of the enzyme . Tavaborole exerts its antifungal activity by blocking cellular protein synthesis through the formation of an adduct with cytoplasmic leucyl-aminoacyl transfer RNA (tRNA) synthetase .

Future Directions

The future directions of 2,1-Benzoxaborole, 4-fluoro-1,3-dihydro-1-hydroxy- research could involve further exploration of its potential applications in medicinal chemistry, particularly as an antifungal agent . Additionally, further studies could focus on optimizing its synthesis and improving its efficacy against various pathogens .

properties

IUPAC Name |

4-fluoro-1-hydroxy-3H-2,1-benzoxaborole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BFO2/c9-7-3-1-2-6-5(7)4-11-8(6)10/h1-3,10H,4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBKLSDSNRDYOJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(C2=C(CO1)C(=CC=C2)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BFO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.93 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluorobenzo[c][1,2]oxaborol-1(3h)-ol | |

CAS RN |

174671-88-6 |

Source

|

| Record name | 4-fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2733301.png)

![2-[(2,6-dichlorophenyl)sulfanyl]-N-[2-(phenylsulfanyl)ethyl]acetamide](/img/structure/B2733305.png)

![N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2733308.png)

![N-{5-[(4-chlorophenyl)methyl]-1,3-thiazol-2-yl}-4-methylbenzamide](/img/structure/B2733312.png)

![N-(4-chlorophenyl)-2-[5-(4-ethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2733316.png)

![Ethyl 5-(1-(methylsulfonyl)piperidine-4-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2733318.png)